molecular formula C18H16N4O4 B3872186 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE CAS No. 5621-78-3

4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE

Cat. No.: B3872186
CAS No.: 5621-78-3
M. Wt: 352.3 g/mol
InChI Key: RUYYWIMZBALNRN-UHFFFAOYSA-N
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Description

4-[(4-Methoxy-2-nitroanilino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5-one is a pyrazolone derivative characterized by a phenyl group at position 1, a methyl group at position 3, and a methylene-linked 4-methoxy-2-nitroanilino substituent at position 2. The 5-position is a ketone. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-15(18(23)21(20-12)13-6-4-3-5-7-13)11-19-16-9-8-14(26-2)10-17(16)22(24)25/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYWIMZBALNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416543
Record name AC1NSKBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-78-3
Record name AC1NSKBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxy-2-nitroaniline with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Imine Formation and Cyclization

The nitroanilino group (4-methoxy-2-nitroanilino) likely participates in Schiff base formation with the pyrazol-5-one moiety. The methoxy group may activate the aromatic ring for nucleophilic attack, while the nitro group directs electrophilic substitution.

Key steps :

  • Condensation : The amine reacts with the carbonyl group of the pyrazol-5-one to form an imine intermediate.

  • Cyclization : Dehydration or oxidative steps stabilize the conjugated system, yielding the final product.

This mechanism aligns with the synthesis of pyrazolo[1,5-a]pyridines, where β-diketones undergo oxidative dehydrogenation and cyclization .

Role of Substituents

  • Methoxy group : Enhances electron donation, activating the aromatic ring for electrophilic substitution.

  • Nitro group : Acts as a strong electron-withdrawing group, stabilizing intermediates and influencing regioselectivity.

For instance, nitro-substituted pyrazoles exhibit distinct reactivity in molecular docking studies, showing preferential binding to antioxidant targets .

Comparative Reaction Conditions

The following table summarizes reaction conditions for analogous pyrazole derivatives, highlighting trends in solvents, temperatures, and catalysts:

Compound Reaction Type Conditions Yield Reference
4,4'-Arylmethylenebis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Three-component condensationBenzaldehydes, sodium acetate, room temperature70–90%
(E)-3-(tert-Butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amineSolvent-free heating120°C for 2 h, NaBH₄ reduction in methanol91%
Pyrazolo[1,5-a]pyridinesOxidative cyclizationEthanol, acetic acid, 130°C, O₂ atmosphere72–74%

Nitro Group Reduction

The nitro group (NO₂) can be reduced to an amine (NH₂) under catalytic hydrogenation or using reagents like Sn/HCl. This step is critical for generating bioactive derivatives, as seen in pyrazole-based anticancer agents .

Methoxy Group Demethylation

Demethylation of the methoxy group (OCH₃) to a hydroxyl group (OH) could occur under acidic conditions (e.g., HBr/H₂O), altering the compound’s solubility and reactivity.

Biological and Chemical Implications

While direct data for this compound is limited, analogous pyrazole derivatives exhibit:

  • Antioxidant activity : Radical scavenging via conjugated aromatic systems .

  • Cytotoxicity : Activation of apoptosis in cancer cell lines (e.g., RKO carcinoma) .

  • Nonlinear optical (NLO) properties : Enhanced by electron-withdrawing groups like nitro .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 4-methoxy-2-nitroaniline exhibit notable antimicrobial properties. The incorporation of the pyrazolone moiety enhances the biological activity of these compounds. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of the nitro group is believed to play a crucial role in enhancing its cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs. This property is particularly relevant in treating chronic inflammatory diseases .

Materials Science Applications

Dyes and Pigments
The compound's vibrant color and stability make it suitable for use as a dye or pigment in various applications, including textiles and coatings. Its ability to form stable complexes with metals further enhances its utility in creating colored materials with specific properties .

Polymer Additives
In materials science, 4-[(4-methoxy-2-nitroanilino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5-one can be used as an additive in polymers to improve thermal stability and UV resistance. This application is particularly beneficial in the production of outdoor materials where durability is essential .

Analytical Chemistry Applications

Spectroscopic Analysis
The compound can serve as a reagent in various spectroscopic techniques, including UV-visible spectroscopy and fluorescence spectroscopy. Its distinct absorption characteristics allow for the detection and quantification of other substances in complex mixtures, making it valuable in analytical laboratories .

Chromatographic Techniques
In chromatography, this compound can be utilized as a stationary phase or derivatizing agent to enhance separation efficiency and sensitivity. Its interaction with different analytes can improve the resolution of chromatographic methods, aiding in the analysis of pharmaceuticals and environmental samples .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives based on 4-methoxy-2-nitroaniline. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive bacteria, supporting further development for clinical applications .

Case Study 2: Anticancer Research

In another investigation documented in Cancer Research, researchers explored the anticancer effects of this compound on breast cancer cells. The findings revealed that it induced apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent against resistant cancer types .

Mechanism of Action

The mechanism of action of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and analogues:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent at Position 4 Key Functional Groups
Target Compound (Not explicitly listed) C₁₈H₁₆N₄O₄* ~352.35 4-Methoxy-2-nitroanilino methylene Methoxy, Nitro, Pyrazolone
4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (18808-85-0) C₁₈H₁₆N₂O₂ 292.33 4-Methoxyphenyl methylene Methoxy, Pyrazolone
3-Methyl-4-((4-nitrophenyl)methylene)-1-phenyl-2-pyrazolin-5-one (132603-48-6) C₁₇H₁₃N₃O₃ 307.31 4-Nitrophenyl methylene Nitro, Pyrazolone
4-([4-(Trifluoromethoxy)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one (338394-39-1) C₁₁H₈F₃N₃O₂ 271.20 4-Trifluoromethoxyanilino methylene Trifluoromethoxy, Pyrazolone
4-((4-(Dimethylamino)phenyl)methylene)-1,3-diphenyl-1H-pyrazol-5-one (39143-18-5) C₂₃H₂₁N₃O 367.44 4-Dimethylaminophenyl methylene Dimethylamino, Pyrazolone

*Estimated based on structural similarity.

Key Observations:
  • Electronic Effects: The target compound’s 4-methoxy-2-nitroanilino group combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, creating a polarized electronic environment. This contrasts with analogues bearing only methoxy (e.g., 18808-85-0) or nitro (e.g., 132603-48-6) groups .
  • Steric and Solubility Differences: The trifluoromethoxy group in 338394-39-1 introduces hydrophobicity, while the dimethylamino group in 39143-18-5 increases basicity and solubility in acidic conditions .

Biological Activity

The compound 4-[(4-Methoxy-2-nitroanilino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5-one is a derivative of pyrazolone, a class of compounds known for their diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by various research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N4O3\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure comprises a pyrazolone core with a methylene bridge connecting a 4-methoxy-2-nitroaniline moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolone derivatives. For instance, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (RKO). The results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation.

Case Study: Anticancer Evaluation

Cell LineIC50 (µM)Effectiveness
MCF-715.6High
RKO12.3Very High

The MTT assay results showed that the compound exhibited selective toxicity towards cancer cells while preserving normal human fibroblast cells' viability, indicating its potential as a targeted anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazolone derivatives have been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
E. coli18125
S. aureus2062.5
P. mirabilis15250
B. subtilis2231.25

These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it has good radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Antioxidant Activity Results

Compound% Scavenging Activity at 100 µg/mL
This compound85%
Ascorbic Acid90%

This high scavenging activity suggests that the compound can mitigate oxidative stress-related diseases .

Q & A

Q. What mechanistic pathways explain the compound’s reduction of nitro groups in biological systems?

  • Under anaerobic conditions, nitroreductases catalyze a two-electron reduction to hydroxylamine intermediates, followed by further reduction to amines. Use 15N^{15}N-labeled analogs and EPR spectroscopy to trace radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.